(S)-1-Bromo-2-methylbutane

Catalog No.
S678953
CAS No.
534-00-9
M.F
C5H11B
M. Wt
151.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Bromo-2-methylbutane

CAS Number

534-00-9

Product Name

(S)-1-Bromo-2-methylbutane

IUPAC Name

(2S)-1-bromo-2-methylbutane

Molecular Formula

C5H11B

Molecular Weight

151.04 g/mol

InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

XKVLZBNEPALHIO-YFKPBYRVSA-N

SMILES

CCC(C)CBr

Canonical SMILES

CCC(C)CBr

Isomeric SMILES

CC[C@H](C)CBr

Synthesis of Chiral Nematic Liquid Crystals

(S)-1-Bromo-2-methylbutane serves as a key precursor in the synthesis of chiral nematic liquid crystals (NLCs) []. These specialized materials exhibit unique optical properties and are crucial for various applications, including:

  • Display technology: Chiral NLCs form the basis of twisted nematic displays (TNDs), a type of liquid crystal display (LCD) commonly used in televisions, monitors, and other electronic devices [].
  • Optical filters: Chiral NLCs can be incorporated into optical filters to achieve specific light manipulation effects, such as circular polarization and wavelength separation [].

(S)-1-Bromo-2-methylbutane contributes to the desired chirality, meaning the non-mirror image property, essential for the functionality of these NLCs.

Optically Active Grignard Reagents

Another significant application of (S)-1-Bromo-2-methylbutane lies in the preparation of optically active Grignard reagents []. These organometallic compounds are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds with defined stereochemistry. The chirality of (S)-1-Bromo-2-methylbutane translates to the final product, allowing chemists to control the 3D arrangement of atoms in the synthesized molecules. This capability is crucial for developing various pharmaceuticals, agrochemicals, and other chiral compounds.

Beyond the mentioned applications, (S)-1-Bromo-2-methylbutane is also being explored in:

  • Biotechnology: As a precursor for hydrazones, which play a vital role in DNA sequencing and other areas of molecular biology [].
  • Conformational analysis: Studying the different conformations (shapes) of the molecule to understand the relationship between structure and properties in chiral systems [].

(S)-1-Bromo-2-methylbutane is a chiral organic compound with the molecular formula C5_5H11_{11}Br and a molecular weight of 151.045 g/mol. It is classified as a bromoalkane, specifically a substituted butane, where a bromine atom is attached to the first carbon of a 2-methylbutane structure. The compound has significant stereochemical properties, exhibiting chirality due to the presence of a stereogenic center at the first carbon atom. Its IUPAC name reflects its structure, and it is also known by various synonyms including (S)-(+)-1-bromo-2-methylbutane and (S)-2-methyl-1-bromobutane .

, primarily substitution reactions. A notable reaction is its interaction with sodium iodide in acetone, which leads to the substitution of the bromine atom with iodine. The reaction can be represented as follows:

 S 1 Bromo 2 methylbutane+NaIacetone S 1 Iodo 2 methylbutane+NaBr\text{ S 1 Bromo 2 methylbutane}+\text{NaI}\xrightarrow{\text{acetone}}\text{ S 1 Iodo 2 methylbutane}+\text{NaBr}

This reaction typically follows an SN2S_N2 mechanism due to the steric hindrance presented by the bulky methyl group adjacent to the bromine-bearing carbon .

(S)-1-Bromo-2-methylbutane can be synthesized through several methods:

  • Halogenation of 2-Methylbutane: The simplest method involves the direct bromination of 2-methylbutane using bromine in the presence of ultraviolet light or heat, which selectively introduces bromine at the first carbon position.
  • Chiral Pool Synthesis: Utilizing chiral starting materials such as (S)-2-methyl-1-butanol can lead to the formation of (S)-1-bromo-2-methylbutane through selective halogenation.
  • Substitution Reactions: Starting from a suitable precursor like (S)-1-chloro-2-methylbutane, (S)-1-bromo-2-methylbutane can be synthesized via nucleophilic substitution with sodium bromide .

(S)-1-Bromo-2-methylbutane finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in organic synthesis for creating other complex molecules.
  • Chiral Synthesis: It is used in synthesizing chiral compounds due to its stereochemical properties.
  • Pharmaceuticals: Potential applications in drug development where halogenated compounds are utilized for their biological activity .

Studies exploring the interactions of (S)-1-bromo-2-methylbutane with various nucleophiles have shown that its reactivity can be influenced by solvent polarity and nucleophile strength. The SN2S_N2 mechanism predominates in polar aprotic solvents like acetone, enhancing nucleophilic attack on the carbon bearing the bromine atom. Furthermore, vibrational circular dichroism studies have been employed to analyze conformational preferences and interactions within biological systems .

Several compounds share structural similarities with (S)-1-bromo-2-methylbutane, each exhibiting unique properties:

Compound NameMolecular FormulaChiralityNotable Properties
(R)-1-Bromo-2-methylbutaneC5_5H11_{11}BrChiralEnantiomer of (S)-1-bromo-2-methylbutane
1-BromobutaneC4_4H9_9BrAchiralSimpler structure without chirality
2-BromobutaneC4_4H9_9BrAchiralDifferent position of bromine attachment
(S)-1-Chloro-2-methylbutaneC5_5H11_{11}ClChiralHalogen substitution impacts reactivity

(S)-1-Bromo-2-methylbutane's uniqueness lies in its specific stereochemistry and reactivity profile compared to these similar compounds, making it a valuable compound in both synthetic organic chemistry and potential pharmaceutical applications.

The synthesis of enantiomerically pure (S)-1-bromo-2-methylbutane requires careful selection of synthetic methodologies that can either introduce chirality directly or provide efficient resolution of racemic mixtures. The following sections detail the primary approaches for obtaining this chiral compound with high stereochemical integrity.

Bromination of 2-Methylbutane Precursors

Free Radical Bromination Pathways

The direct bromination of 2-methylbutane using molecular bromine under ultraviolet irradiation represents the most straightforward synthetic approach, though it inherently produces racemic mixtures [1] [2]. The reaction proceeds via a free radical mechanism where bromine molecules undergo homolytic cleavage to generate bromine radicals that subsequently abstract hydrogen atoms from the alkane substrate [3] [1]. Under typical conditions (room temperature, UV light), this process yields 1-bromo-2-methylbutane in 70-85% yield, but with complete loss of stereochemical information [1].

The mechanism initiates with bromine dissociation (Br₂ → 2Br·), followed by hydrogen abstraction at the primary carbon position. The selectivity for the primary position over secondary or tertiary sites is governed by the relative bond dissociation energies and steric accessibility [3]. While this method provides efficient access to the basic carbon framework, subsequent chiral resolution becomes necessary for obtaining enantiomerically pure material .

Stereospecific Substitution Reactions

The conversion of (S)-2-methylbutanol to (S)-1-bromo-2-methylbutane via nucleophilic substitution represents a more sophisticated approach that preserves stereochemical information [6]. Treatment of the chiral alcohol with hydrobromic acid under carefully controlled conditions (low temperature, anhydrous environment) proceeds through an SN2 mechanism with retention of configuration . This method achieves enantiomeric excesses exceeding 95% with yields of 80-90% [6] [7].

The stereochemical outcome depends critically on reaction conditions. Elevated temperatures (>60°C) or polar aprotic solvents can promote partial SN1-like mechanisms, leading to racemization through carbocation intermediates . Optimal conditions employ temperatures below 0°C in non-coordinating solvents to suppress competing pathways [7].

Alternative Precursor Strategies

Recent investigations have explored the bromination of 2-methylbutene derivatives as alternative precursors . The addition of hydrogen bromide to 2-methyl-1-butene follows Markovnikov regioselectivity, producing the desired 1-bromo-2-methylbutane skeleton . However, achieving stereocontrol in this transformation requires the use of chiral catalysts or auxiliaries, which are currently under development.

Enzymatic Resolution Techniques

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful methodology for obtaining enantiomerically pure halogenated compounds, including (S)-1-bromo-2-methylbutane derivatives [8] [9] [10]. The approach typically involves the selective enzymatic transformation of one enantiomer from a racemic mixture, allowing separation based on differential reactivity rates.

For brominated substrates, lipases from Burkholderia cepacia and Candida antarctica have demonstrated exceptional enantioselectivity (E-values >200) in resolution processes [8] [10]. The method often employs acylation reactions where the enzyme selectively acetylates one enantiomer, creating products with distinct physical properties that facilitate separation [10].

A representative protocol involves treating racemic 1-bromo-2-methylbutanol derivatives with vinyl acetate in the presence of immobilized lipase [8]. The (R)-enantiomer undergoes preferential acetylation, while the (S)-alcohol remains unreacted. Subsequent separation by extraction or chromatography yields both enantiomers in high optical purity (>95% enantiomeric excess) [8] [10].

Dynamic Kinetic Resolution Systems

Advanced enzymatic protocols incorporate dynamic kinetic resolution (DKR) principles to overcome the theoretical 50% yield limitation of classical kinetic resolution [11] [12]. These systems combine enzymatic resolution with in situ racemization catalysts, enabling theoretical yields approaching 100% for the desired enantiomer [11].

For halogenated substrates, DKR systems typically employ transition metal catalysts (ruthenium or palladium complexes) to facilitate racemization of the unreacted enantiomer [11]. The racemization must occur faster than the enzymatic transformation of the slow-reacting enantiomer to maintain efficiency [11]. Recent developments have achieved yields of 65-85% with enantiomeric excesses exceeding 99% for related brominated compounds [13] [11].

Substrate Engineering Approaches

Optimization of enzymatic resolution often requires modification of substrate structures to enhance enzyme recognition and selectivity [9] [14]. For 1-bromo-2-methylbutane derivatives, introduction of temporary functional groups (such as ester or amide linkages) can improve enzymatic discrimination [14].

Carbonate-mediated enzymatic resolution represents a recent innovation where chiral organic carbonates serve as both acyl donors and substrates [14]. This approach achieves excellent chemoselectivity and enables the simultaneous resolution of multiple chiral centers when present [14]. The methodology demonstrates particular promise for brominated compounds due to the compatibility of halogen functionality with enzymatic conditions [14].

Industrial-Scale Halogenation Processes

Continuous Flow Bromination Systems

Modern industrial production of brominated compounds increasingly relies on continuous flow technology to achieve enhanced safety, efficiency, and environmental sustainability [15] [16]. For (S)-1-bromo-2-methylbutane production, continuous flow bromination offers significant advantages including precise temperature control, reduced residence times, and minimal waste generation [15].

Optimized continuous flow systems achieve remarkable productivity with space-time yields reaching 46.9 kg L⁻¹ h⁻¹ for related brominated compounds [15]. The process utilizes microstructured reactors equipped with LED illumination (405 nm) to facilitate photochemical bromination reactions [15]. Critical parameters include flow rates, temperature control (50-80°C), and mixing efficiency to ensure uniform bromine distribution [16].

In Situ Bromine Generation

Industrial processes increasingly employ in situ bromine generation to address safety and handling concerns associated with molecular bromine [15] [17]. The sodium bromate/hydrobromic acid system (NaBrO₃/HBr) has proven particularly effective, generating controlled quantities of bromine directly in the reaction medium [15].

This approach offers several advantages: enhanced safety through elimination of bromine storage and transport, improved atom economy (75% bromine incorporation versus 50% for elemental bromine), and reduced process mass intensity (PMI values of 3.1-4.3) [15]. The system enables recycling of hydrogen bromide byproducts, further improving environmental and economic metrics [15].

Electrochemical Bromination Methods

Electrochemical approaches represent an emerging technology for sustainable halogenation processes [18] [19] [20]. These methods utilize electrical energy to generate brominating species from inexpensive bromide salts, eliminating the need for chemical oxidants [18].

Recent developments in electrochemical bromination have achieved kilogram-scale production with impressive efficiency metrics [19]. The process operates under mild conditions (room temperature, atmospheric pressure) and demonstrates excellent scalability through parallel electrode configurations [19]. Sodium bromide concentrations of 3-50 g L⁻¹ provide sufficient brominating capacity while maintaining cost-effectiveness [19].

The electrochemical approach offers unique advantages for industrial applications: compatibility with renewable energy sources, minimal waste generation, and flexibility in reaction conditions [18] [20]. Process optimization has achieved production costs approximately 50% lower than traditional bromination methods when integrated with solar power systems [19].

Process Intensification Strategies

Industrial bromination processes benefit significantly from process intensification techniques that maximize throughput while minimizing resource consumption [15] [16]. Key strategies include optimization of bromine generator systems, elimination of organic solvents, and integration of heat recovery systems [15].

Advanced reactor designs incorporate microstructured mixing elements to enhance mass transfer between aqueous and organic phases [15]. Temperature control systems manage the exothermic nature of bromination reactions while maintaining optimal reaction rates [16]. Residence time optimization enables complete conversion in as little as 15 seconds for photochemical processes [15].

Purification Protocols and Chiral Purity Optimization

Chromatographic Separation Methods

High-performance liquid chromatography (HPLC) using chiral stationary phases represents the gold standard for both analytical determination and preparative separation of (S)-1-bromo-2-methylbutane enantiomers [21] [22]. Polysaccharide-derived chiral columns, particularly those based on cellulose and amylose derivatives, demonstrate exceptional resolution for halogenated compounds [21].

For brominated compounds, β-cyclodextrin-based gas chromatographic methods provide rapid enantiomeric analysis with resolution values exceeding 1.5 [21]. The method utilizes temperature programming (initial temperature 60°C, ramp rate 2°C/min to 180°C) with helium carrier gas to achieve baseline separation in 15-30 minutes [21]. Detection limits approach 0.1% for minor enantiomer quantification [21].

Supercritical fluid chromatography (SFC) offers advantages for preparative-scale separations, combining the selectivity of HPLC with the speed and efficiency of gas chromatography [22]. The technique employs liquid carbon dioxide with alcohol modifiers (0-70%) to achieve rapid separations with minimal solvent consumption [22].

Crystallization-Based Purification

Crystallization remains the most economically viable method for large-scale chiral purification [23] [24]. For compound-forming systems like (S)-1-bromo-2-methylbutane, classical resolution through diastereomeric salt formation provides access to high optical purity materials [23].

The process typically involves treatment of racemic 1-bromo-2-methylbutane derivatives with chiral resolving agents such as tartaric acid or cinchona alkaloids [25] [23]. Formation of diastereomeric salts enables separation based on differential solubility, yielding enantiomerically enriched products after recrystallization [23].

Advanced crystallization techniques include attrition-enhanced deracemization, which eliminates enantiomeric waste by converting racemic mixtures into single enantiomers through controlled grinding and temperature cycling [23]. This approach achieves enantiomeric excesses exceeding 99% from initially racemic materials [23].

Membrane-Based Separation Technologies

Membrane separation represents an emerging technology for chiral purification that offers advantages in terms of energy efficiency and scalability [26] [27]. Chiral liquid membranes containing selective carriers demonstrate capability for enantiomeric enrichment of brominated compounds [26] [24].

The process utilizes supported liquid membranes containing chiral selectors that preferentially transport one enantiomer across the membrane interface [24]. For mandelic acid derivatives, membrane systems achieve enantiomeric excesses of 15% with subsequent crystallization providing optical purities exceeding 96% [24].

Optimization studies indicate that membrane-crystallization hybrid processes offer promising economics for industrial chiral separations [27]. The approach combines the selectivity of membrane separation with the high recovery yields of crystallization to achieve overall process efficiencies competitive with traditional methods [27].

Quality Control and Analytical Methods

Modern analytical protocols for (S)-1-bromo-2-methylbutane rely on multiple complementary techniques to ensure accurate enantiomeric excess determination [28] [29]. Chiral gas chromatography provides rapid screening with excellent precision (±0.1% ee) [21], while chiral HPLC offers superior sensitivity for trace impurity analysis [28].

Vibrational circular dichroism (VCD) spectroscopy has emerged as a powerful tool for absolute configuration assignment and optical purity determination [30]. The technique provides definitive structural information without requiring reference standards, making it particularly valuable for novel chiral compounds [30].

Process analytical technology (PAT) implementations utilize in-line spectroscopic monitoring to maintain real-time control over enantiomeric purity during production [27]. Near-infrared spectroscopy coupled with chemometric analysis enables continuous monitoring of crystallization processes with immediate feedback for process optimization [27].

XLogP3

2.7

UNII

CGS982PBTW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

534-00-9

Wikipedia

(+)-1-bromo-2-methylbutane

General Manufacturing Information

Butane, 1-bromo-2-methyl-, (2S)-: INACTIVE

Dates

Last modified: 08-15-2023
Liao et al. Design of catalysts for site-selective and enantioselective functionalization of non-activated primary C-H bonds. Nature Chemistry, doi: 10.1038/s41557-018-0087-7, published online 6 August 2018

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